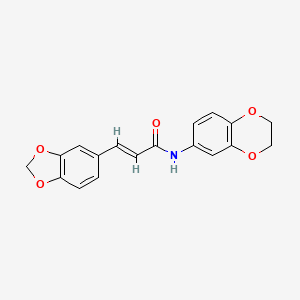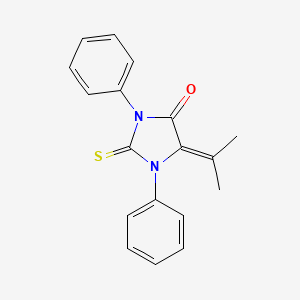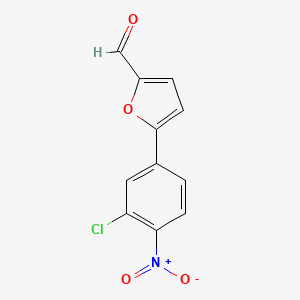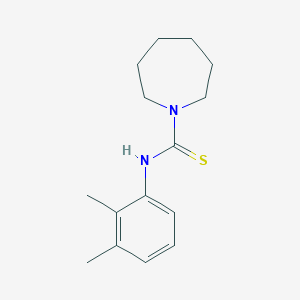![molecular formula C17H16N2O3 B5692514 N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide, also known as AM-VB1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide is not fully understood. However, studies have suggested that it induces apoptosis (cell death) in cancer cells by inhibiting the activity of certain enzymes that are involved in cell survival and proliferation. It has also been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In bacteria and fungi, it disrupts the cell membrane integrity, leading to their death. However, the effects of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide on normal cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide in lab experiments is its potent activity against cancer cells, bacteria, and fungi. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations is that its mechanism of action is not fully understood, and its effects on normal cells and tissues require further investigation.
Orientations Futures
There are several future directions for the research of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide. One of the major directions is the development of new anticancer drugs based on its structure and activity. Further studies are also needed to understand its mechanism of action, effects on normal cells and tissues, and potential applications in other fields such as agriculture and environmental science. Additionally, the synthesis of new derivatives of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide with improved activity and selectivity is an area of active research.
Méthodes De Synthèse
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide can be synthesized through a multistep reaction starting from 4-methoxybenzaldehyde and 4-aminobenzoic acid. The synthesis involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and palladium on carbon. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-14-9-7-12(8-10-14)11-15(16(18)20)19-17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,20)(H,19,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGZVKVLRLDJV-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)

![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)

![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)

![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)
![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)